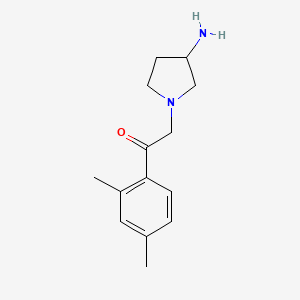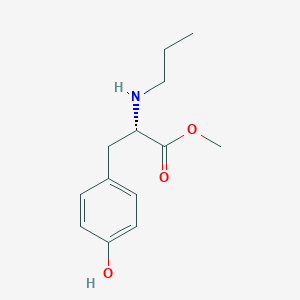
2-(3-Aminopyrrolidin-1-yl)-1-(2,4-dimethylphenyl)ethan-1-one
Overview
Description
2-(3-Aminopyrrolidin-1-yl)-1-(2,4-dimethylphenyl)ethan-1-one, also known as 2-A-DMPEA, is an analog of the neurotransmitter dopamine. It is a synthetic compound that has been studied for its potential therapeutic applications in the treatment of a variety of neurological disorders. 2-A-DMPEA has been found to have a wide range of activities, including the ability to modulate dopamine levels, activate the dopaminergic system, and inhibit the reuptake of dopamine. It has been studied for its potential therapeutic applications in the treatment of Parkinson's disease, attention-deficit hyperactivity disorder (ADHD), depression, and schizophrenia.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Chemical synthesis often explores the creation and modification of compounds with potential therapeutic or industrial applications. For example, studies on the synthesis of novel organic compounds, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, reveal insights into the structural properties and potential uses of these compounds in medicinal chemistry (Issac & Tierney, 1996). Such research underscores the importance of innovative synthetic routes and structural analysis in developing new chemical entities with specific biological or physical properties.
Biological Activity and Pharmacological Potential
Research into the biological activity and pharmacological potential of chemical compounds is crucial for identifying new therapeutic agents. For instance, the study of hydantoin derivatives highlights their significance in drug discovery due to their diverse biological and pharmacological activities in therapeutic and agrochemical applications. This review emphasizes the utility of hydantoin and its hybrids in creating non-natural amino acids with potential medicinal applications, demonstrating the broad scope of chemical compounds in pharmaceutical research (Shaikh et al., 2023).
Applications in Food and Agriculture
The application of chemical compounds in food and agriculture, such as the use of novel brominated flame retardants in consumer goods or the impact of certain pesticides on human and environmental health, is a subject of ongoing research. These studies can inform the development and regulation of compounds used in various industries, ensuring safety and efficacy (Zuiderveen et al., 2020).
properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-1-(2,4-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-3-4-13(11(2)7-10)14(17)9-16-6-5-12(15)8-16/h3-4,7,12H,5-6,8-9,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZATUXCPXLWMML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CN2CCC(C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopyrrolidin-1-yl)-1-(2,4-dimethylphenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(1H-Imidazol-2-yl)benzyl]piperidine](/img/structure/B1465500.png)
![Ethyl 2-[3-(tert-butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B1465501.png)
![(3S,11AS)-3-methyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline](/img/structure/B1465502.png)


![4-[3-(tert-Butyl)phenyl]tetrahydro-2H-pyran-4-ol](/img/structure/B1465508.png)
![(3S,8AR)-3-Butyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1465509.png)
![{1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1465512.png)

![N-{[4-(trifluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1465515.png)
![Methyl 2-iodo-6-(2,2,2-trifluoroacetyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1465517.png)
![1-{3-Amino-2-[(tert-butoxycarbonyl)amino]-3-oxopropyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1465518.png)
![3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione](/img/structure/B1465519.png)
![Imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B1465520.png)